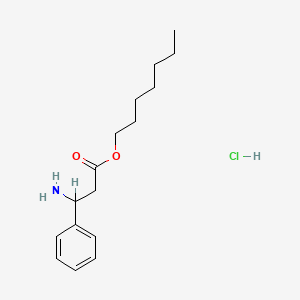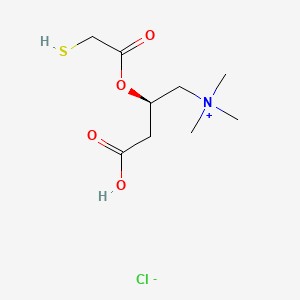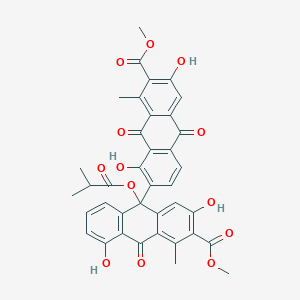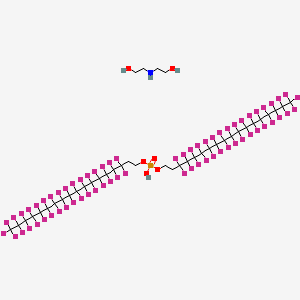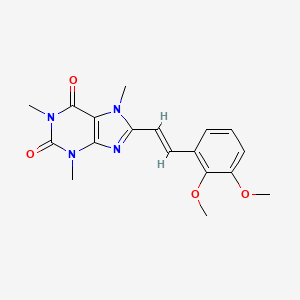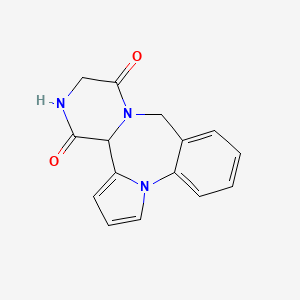![molecular formula C6H14LiN2O3PS2 B12758799 lithium;hydroxy-[2-[[3-(methylamino)-3-sulfanylidenepropyl]amino]ethylsulfanyl]phosphinate CAS No. 127914-25-4](/img/structure/B12758799.png)
lithium;hydroxy-[2-[[3-(methylamino)-3-sulfanylidenepropyl]amino]ethylsulfanyl]phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;hydroxy-[2-[[3-(methylamino)-3-sulfanylidenepropyl]amino]ethylsulfanyl]phosphinate is a complex organophosphorus compound It is characterized by the presence of lithium, hydroxy, methylamino, sulfanylidenepropyl, and phosphinate groups
Preparation Methods
The synthesis of lithium;hydroxy-[2-[[3-(methylamino)-3-sulfanylidenepropyl]amino]ethylsulfanyl]phosphinate involves multiple steps. The synthetic route typically starts with the preparation of intermediate compounds, which are then reacted under specific conditions to form the final product. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
Lithium;hydroxy-[2-[[3-(methylamino)-3-sulfanylidenepropyl]amino]ethylsulfanyl]phosphinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it could be explored for its therapeutic potential, particularly in the treatment of diseases where organophosphorus compounds have shown efficacy. Industrial applications may include its use in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of lithium;hydroxy-[2-[[3-(methylamino)-3-sulfanylidenepropyl]amino]ethylsulfanyl]phosphinate involves its interaction with molecular targets and pathways within cells. The compound may bind to specific enzymes or receptors, altering their activity and leading to changes in cellular function. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Lithium;hydroxy-[2-[[3-(methylamino)-3-sulfanylidenepropyl]amino]ethylsulfanyl]phosphinate can be compared with other similar organophosphorus compounds Similar compounds include lithium;hydroxy-[2-[[3-(methylamino)-3-oxopropyl]amino]ethylsulfanyl]phosphinate and lithium;hydroxy-[2-[[3-(methylamino)-3-oxopropyl]amino]ethylsulfanyl]phosphinate
Properties
CAS No. |
127914-25-4 |
|---|---|
Molecular Formula |
C6H14LiN2O3PS2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
lithium;hydroxy-[2-[[3-(methylamino)-3-sulfanylidenepropyl]amino]ethylsulfanyl]phosphinate |
InChI |
InChI=1S/C6H15N2O3PS2.Li/c1-7-6(13)2-3-8-4-5-14-12(9,10)11;/h8H,2-5H2,1H3,(H,7,13)(H2,9,10,11);/q;+1/p-1 |
InChI Key |
HNYXPKMKQIFPME-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CNC(=S)CCNCCSP(=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



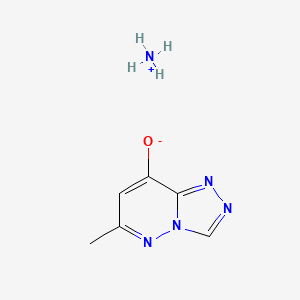
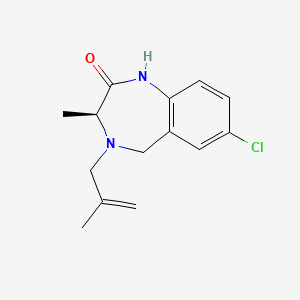
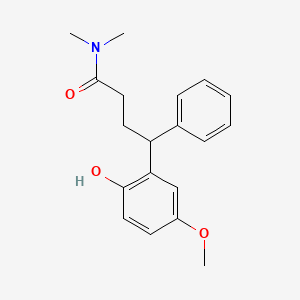
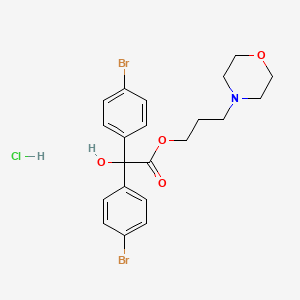
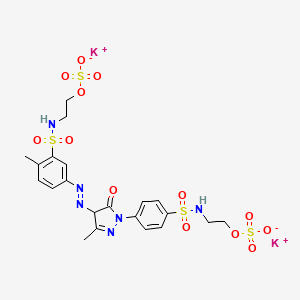
![(1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[12.12.4.14,7.117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone](/img/structure/B12758746.png)

